REACTION_CXSMILES
|
CN(C=O)C.[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[N:16]=[C:17]3[N:21]([CH:22]=2)[C:20]2[CH:23]=[CH:24][C:25]([OH:27])=[CH:26][C:19]=2[S:18]3)=[CH:11][CH:10]=1)([O-:8])=[O:7].C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:36][CH2:37][N:38]1[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1>O>[N:38]1([CH2:37][CH2:36][O:27][C:25]2[CH:24]=[CH:23][C:20]3[N:21]4[CH:22]=[C:15]([C:12]5[CH:13]=[CH:14][C:9]([N+:6]([O-:8])=[O:7])=[CH:10][CH:11]=5)[N:16]=[C:17]4[S:18][C:19]=3[CH:26]=2)[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C2SC3=C(N2C1)C=CC(=C3)O
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water and ethyl ether
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCOC1=CC2=C(N3C(S2)=NC(=C3)C3=CC=C(C=C3)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |